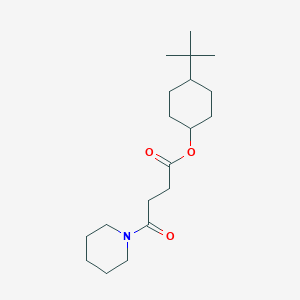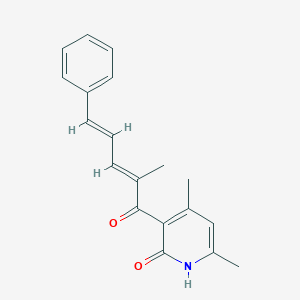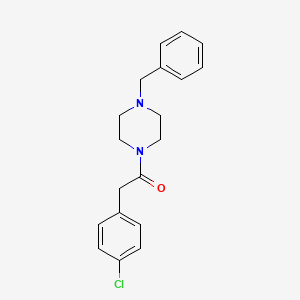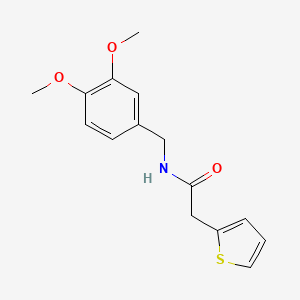![molecular formula C21H17FN4O2 B5542428 8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide](/img/structure/B5542428.png)
8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-fluoro-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-quinolinecarboxamide is a useful research compound. Its molecular formula is C21H17FN4O2 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.13355396 g/mol and the complexity rating of the compound is 551. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Fluorescent Properties
Compounds related to quinoline derivatives have been studied for their synthesis and potential applications as fluorescent markers or probes. For example, the synthesis of quinoline derivatives containing a fluorogenic grouping demonstrates the potential for creating compounds with specific fluorescent properties, useful in biochemistry and medicine for studying various biological systems (Gracheva, Kovel'man, & Tochilkin, 1982).
Antimicrobial and Antitubercular Activity
Novel quinolone derivatives have been synthesized and evaluated for their in vitro and in vivo antimycobacterial activities against different strains of Mycobacterium tuberculosis, demonstrating the potential of such compounds in developing new treatments against mycobacterial infections (Dinakaran, Senthilkumar, Yogeeswari, China, Nagaraja, & Sriram, 2008).
Potential in Cancer Research
Research into quinoline and oxadiazole compounds reveals their potential application in cancer research, where certain derivatives have been synthesized and studied for their antibacterial and anticancer properties, highlighting the multifaceted use of such compounds in medical research (Adimule, Medapa, Jagadeesha, Kulkarni, Kumar, & Rao, 2014).
Antioxidant and Radioprotector Potential
Quinoline derivatives are also being explored for their potential as antioxidants and radioprotectors, providing a promising avenue for the development of new therapeutic agents to mitigate oxidative stress and radiation damage (Aleksanyan & Hambardzumyan, 2013).
Chemical Sensing and Biological Interactions
The development of chemosensors using quinoline derivatives for monitoring metal ion concentrations in living cells and aqueous solutions is another area of research. Such sensors can offer high selectivity and sensitivity, essential for environmental monitoring and biomedical diagnostics (Park, Kim, Lee, Kim, Lee, Lee, Noh, & Kim, 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
8-fluoro-N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O2/c1-13-5-3-7-15(11-13)20-24-18(28-25-20)12-26(2)21(27)17-10-9-14-6-4-8-16(22)19(14)23-17/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBPAZQGIYPLSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)C3=NC4=C(C=CC=C4F)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-BROMO-7-METHYL-2H,3H,9H-[1,4]DIOXINO[2,3-H]CHROMEN-9-ONE](/img/structure/B5542346.png)
![7-fluoro-2-methyl-4-{[2-(4-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]carbonyl}quinoline](/img/structure/B5542356.png)
![3-[2-(2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B5542365.png)


![3-[(5-Phenylthiopheno[3,2-e]pyrimidin-4-yl)amino]propanoic acid](/img/structure/B5542380.png)
![4-{[2-(2-PYRIDYLSULFANYL)ACETYL]AMINO}BENZAMIDE](/img/structure/B5542382.png)

![1-acetyl-4-[2-fluoro-4-(trifluoromethyl)benzyl]-1,4-diazepan-6-ol](/img/structure/B5542402.png)

![6-bromo-3-[(dimethylamino)methyl]-2-methyl-1H-quinolin-4-one](/img/structure/B5542411.png)
![N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(QUINOLIN-2-YLSULFANYL)ACETOHYDRAZIDE](/img/structure/B5542423.png)
![N,N-dimethyl-6-{4-[4-(2-pyrimidinyloxy)benzoyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B5542434.png)
![1-methyl-4-(4-{[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenyl)piperazine](/img/structure/B5542438.png)
